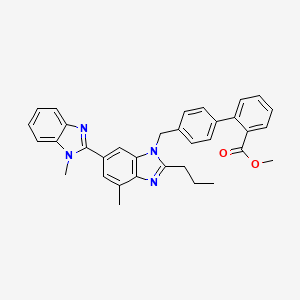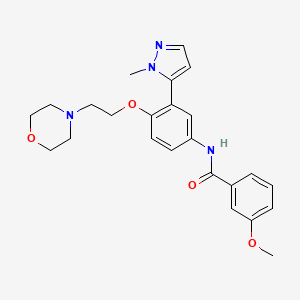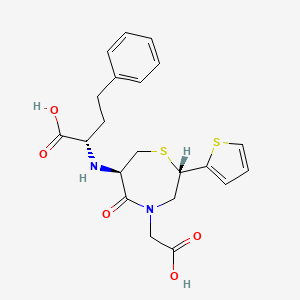
Thiodicarb
説明
Thiodicarb is a carbamate insecticide used to control flies in animal and poultry houses and dairies . It is metabolized into methomyl in animals and plants, and subsequently degraded into carbon dioxide and acetonitrile .
Synthesis Analysis
Thiodicarb is synthesized from a ligand . The synthesis of dithiocarbamates, which thiodicarb is a part of, involves the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media .
Molecular Structure Analysis
The molecular formula of Thiodicarb is C10H18N4O4S3 . Its molecular weight is 354.46 . The structure of Thiodicarb includes a carbamate group .
Chemical Reactions Analysis
Thiodicarb is a non-systemic carbamate insecticide closely related to its first metabolite, methomyl . In the organism, it is rapidly degraded into 2 molecules of methomyl, also a carbamate insecticide .
科学的研究の応用
Pest Control in Agriculture
Thiodicarb is widely used in agriculture for pest control. It has been found to be effective against various species of the genus Spodoptera . In a study, it was observed that L1 and L2 larvae of S. cosmioides, S. eridania, and S. albula surviving on Cry1A.105/Cry2Ab2/Cry1Ac and Cry1Ac soybean leaves sprayed with 50% or 100% of the field label dose of thiodicarb presented >86% mortality .
Integrated Pest Management (IPM)
Understanding both the lethal and non-lethal effects of Bt proteins and insecticides like Thiodicarb on target and non-target lepidopteran pests is important for the best use of these control tactics in integrated pest management (IPM) programs .
Study of Sublethal Effects
Thiodicarb can be used to study sublethal effects on pests. For instance, some of the S. frugiperda larvae surviving on Cry1Ac and non-Bt soybean sprayed with 50% of the field label dose of thiodicarb produced fertile adults. However, the surviving insects had a longer larval stage duration and the females laid fewer eggs, indicating substantial sublethal effects on the biological traits of this species .
Wastewater Treatment
Thiodicarb has been studied in the context of wastewater treatment. Specifically, it has been used in experiments involving the treatment of pesticide wastewater with walnut shells .
Safety And Hazards
Thiodicarb is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is very toxic to aquatic life . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .
特性
IUPAC Name |
methyl (1E)-N-[methyl-[methyl-[(E)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylcarbamoyl]oxyethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4S3/c1-7(19-5)11-17-9(15)13(3)21-14(4)10(16)18-12-8(2)20-6/h1-6H3/b11-7+,12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOTVMNBCQVZKG-MKICQXMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)N(SN(C(=O)O/N=C(/SC)\C)C)C)/SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4S3 | |
| Record name | THIODICARB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18234 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiodicarb appears as colorless to pale tan crystals. Non corrosive. Used as an insecticide., Colorless or white to light tan solid; Odorless or a mild sulfur odor; [HSDB] Powder; [MSDSonline] | |
| Record name | THIODICARB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18234 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiodicarb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 19.1 mg/L at 25 °C, In dichloromethane 200-300, acetone 5.33, toluene 0.92, ethanol 0.97 (all in g/L, 25 °C), Solubility at 25 °C (weight %): acetone 0.8; dichloromethane 15.0; methanol 0.5; xylene 0.3 | |
| Record name | Thiodicarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.44 g/cu cm at 20 °C | |
| Record name | Thiodicarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00007 [mmHg], 4.3X10-5 mm Hg at 20 °C | |
| Record name | Thiodicarb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thiodicarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Thiodicarb | |
Color/Form |
Colorless crystals, White to light tan crystalline powder (solid), Colorless to light tan crystals | |
CAS RN |
59669-26-0 | |
| Record name | THIODICARB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18234 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl N,N'-[thiobis[(methylimino)carbonyloxy]]bis(thioimidoacetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiodicarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
172.6 °C | |
| Record name | Thiodicarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Thiodicarb?
A1: Thiodicarb is a carbamate insecticide that exerts its effect primarily by inhibiting acetylcholinesterase (AChE) activity. [, , ] This inhibition leads to the accumulation of acetylcholine (ACh) in the nervous system, causing overstimulation of cholinergic receptors and ultimately resulting in paralysis and death of target insects. []
Q2: What is the molecular formula and weight of Thiodicarb?
A2: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Thiodicarb. For accurate information, consult the Thiodicarb chemical datasheet or a reliable chemical database.
Q3: How does the presence of weeds affect the efficacy of Thiodicarb in soybean fields?
A4: Research indicates that the presence of weeds like Sesbania exaltata and Senna obtusifolia can reduce the deposition of Thiodicarb in the upper canopy of soybean plants by 26% to 43%. [] This reduced deposition may impact the insecticide's effectiveness against soybean loopers, although the research suggests that management strategies might not need to be altered for moderate weed infestations. []
Q4: How effective is Thiodicarb against various insect pests?
A4: Research indicates that Thiodicarb is effective against a wide range of insect pests, including:
- Tobacco budworm (Heliothis virescens): Shows varying levels of control depending on the dose, formulation and environmental conditions. [, , , ]
- Fall armyworm (Spodoptera frugiperda): Demonstrates good control, particularly in sweet corn. []
- Cotton bollworm (Helicoverpa zea): Offers effective control in non-Bt cotton, and potential for reduced rates in dryland Bt cotton. []
- Castor semilooper (Achaea janata): Proves to be a highly effective insecticide. []
- Blister beetle (Mylabris pustulata): Exhibits strong efficacy against this pigeonpea pest. []
- Diamondback moth (Plutella xylostella): Shows susceptibility to Thiodicarb in laboratory tests. []
- Spodoptera litura: Deemed effective for managing even relatively resistant populations. []
Q5: Are there any known cases of insect resistance to Thiodicarb?
A7: Yes, resistance to Thiodicarb has been reported in some insect populations. For instance, a study documented Thiodicarb resistance in Helicoverpa armigera in Australia, linked to insensitive acetylcholinesterase. [] Another study found a Spodoptera litura population with resistance, although it was still manageable with Thiodicarb. [] Additionally, a Florida population of Plutella xylostella displayed resistance to both Thiodicarb and methomyl. []
Q6: What are the potential toxic effects of Thiodicarb on non-target organisms?
A6: Research suggests that Thiodicarb can have toxic effects on non-target organisms, including:
- Parasitoids: Studies show that Thiodicarb can negatively impact the survival and development of beneficial parasitoid wasps, such as Cotesia marginiventris, Microplitis croceipes, and Chelonus oculator. [, , , ]
- Rats: Subacute exposure to Thiodicarb caused multi-organ damage in male Wistar rats, including histological changes in the liver, kidneys, spleen, thymus, and testes. [] It also inhibited plasma and brain acetylcholinesterase activity in a dose-dependent manner. []
Q7: What analytical techniques are used to determine Thiodicarb residues?
A7: Several analytical techniques are employed for the detection and quantification of Thiodicarb and its metabolites in various matrices:
- Gas Chromatography with Nitrogen Phosphorus Detector (GC-NPD): Used to analyze Thiodicarb residues in sweet persimmon. []
- High Performance Liquid Chromatography (HPLC): Utilized for determining Thiodicarb residues in sandy clay loam soil [] and environmental water samples. []
- HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS): Employed for the analysis of Thiodicarb and its metabolite methomyl in livestock products. []
- Liquid Chromatography with Photodiode Array and Mass Spectrometry detection (LC-PDA-MS): Used for separation and identification of impurities in Thiodicarb technical. []
Q8: How does Thiodicarb degrade in the environment?
A11: Thiodicarb degrades relatively rapidly in certain soil types, with a half-life of approximately 9-12 days in clay loam soil under field capacity moisture. [] Its degradation products include methomyl, which can also have insecticidal activity. [, ] While laboratory studies suggest potential for leaching in sandy clay loam, field studies indicate non-leachable behavior in this soil. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




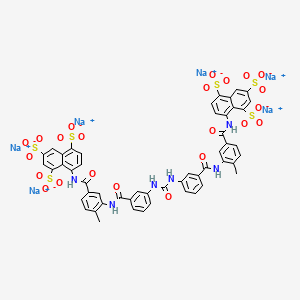

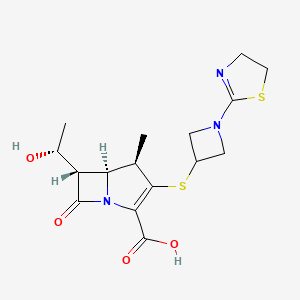
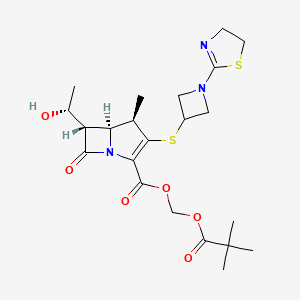
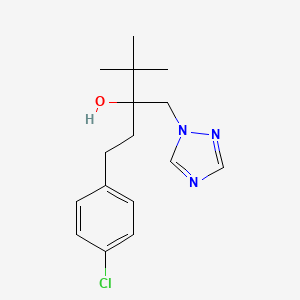

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)


